3-Hexyl-5-(2-phenylethyl)furan-2(5H)-one
Description
3-Hexyl-5-(2-phenylethyl)furan-2(5H)-one is a furanone derivative characterized by a five-membered lactone ring with a hexyl chain at position 3 and a 2-phenylethyl group at position 3. This substitution pattern confers unique physicochemical properties, including enhanced lipophilicity due to the hexyl chain and aromatic interactions from the phenylethyl moiety.
Properties
CAS No. |
88486-38-8 |
|---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
4-hexyl-2-(2-phenylethyl)-2H-furan-5-one |
InChI |
InChI=1S/C18H24O2/c1-2-3-4-8-11-16-14-17(20-18(16)19)13-12-15-9-6-5-7-10-15/h5-7,9-10,14,17H,2-4,8,11-13H2,1H3 |
InChI Key |
HMLKWFVFRYFHCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(OC1=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-5-phenethylfuran-2(5H)-one can be achieved through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between a hexyl-substituted aldehyde and a phenethyl-substituted ketone in the presence of a catalyst can lead to the formation of the furan ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, or the use of green chemistry principles can be employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Hexyl-5-phenethylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigated for its pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of fragrances, flavors, or as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Hexyl-5-phenethylfuran-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between 3-Hexyl-5-(2-phenylethyl)furan-2(5H)-one and analogous compounds:
Physicochemical Properties
- Lipophilicity : The hexyl chain in the target compound likely increases logP values significantly compared to methyl- or phenyl-substituted analogs, enhancing membrane permeability .
- Reactivity : The phenylethyl group may stabilize the lactone ring through resonance, whereas electron-withdrawing groups (e.g., Cl in ’s compound) increase electrophilicity at the carbonyl carbon .
Key Differentiators
The hexyl-phenylethyl combination distinguishes this compound from others in three ways:
Enhanced Hydrophobicity: The hexyl chain improves solubility in non-polar media, making it suitable for lipid-based drug formulations.
Steric Effects : The bulky substituents may limit enzymatic degradation, prolonging biological half-life.
Synergistic Interactions : The phenylethyl group could engage in π-π stacking with aromatic residues in proteins, while the hexyl chain anchors the molecule to lipid bilayers .
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